molecular formula C14H21NO2S B14080770 2-(Hexylthio)ethyl nicotinate CAS No. 101952-62-9

2-(Hexylthio)ethyl nicotinate

Cat. No.: B14080770
CAS No.: 101952-62-9
M. Wt: 267.39 g/mol
InChI Key: VLJAYAMTEKTAMW-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 2-(hexylthio)ethyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the third position and an ethyl ester group attached to a hexylthio chain at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 2-(hexylthio)ethyl ester typically involves the esterification of 3-pyridinecarboxylic acid with 2-(hexylthio)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 2-(hexylthio)ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Alcohol.

    Substitution: Carboxylic acid.

Scientific Research Applications

3-Pyridinecarboxylic acid, 2-(hexylthio)ethyl ester has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 2-(hexylthio)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarboxylic acid, 2-(hexylthio)ethyl ester is unique due to the presence of the hexylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridinecarboxylic acid derivatives and contributes to its specific applications and reactivity .

Properties

CAS No.

101952-62-9

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

2-hexylsulfanylethyl pyridine-3-carboxylate

InChI

InChI=1S/C14H21NO2S/c1-2-3-4-5-10-18-11-9-17-14(16)13-7-6-8-15-12-13/h6-8,12H,2-5,9-11H2,1H3

InChI Key

VLJAYAMTEKTAMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCCOC(=O)C1=CN=CC=C1

Origin of Product

United States

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